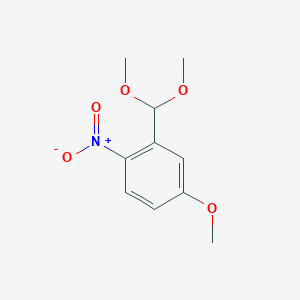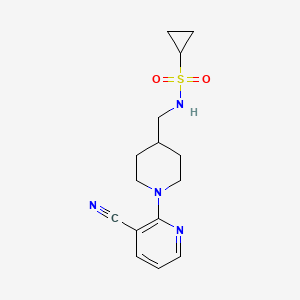
2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene” is a complex organic molecule. Similar compounds, such as “4-DIMETHOXYMETHYL-2-METHOXY-PHENOL” have been identified .
Synthesis Analysis
While specific synthesis methods for “2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene” were not found, similar compounds like Dimethoxymethane can be synthesized by acid catalyzed condensation of formaldehyde with methanol .Molecular Structure Analysis
The molecular structure of similar compounds like Dimethoxymethane has been analyzed using electron diffraction techniques .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, Dimethoxymethane has been used in the synthesis of methoxymethyl (MOM) ethers .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds have been analyzed. For example, Dimethoxymethane is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power .Aplicaciones Científicas De Investigación
Structural Analysis and Properties
The compound 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene, part of the methoxybenzene derivatives, exhibits interesting structural properties. Specifically, 1,2-dimethoxy-4-nitrobenzene molecules are reported to be planar, linked to form centrosymmetrically hydrogen-bonded dimers, and packed in parallel layers. This structural arrangement might be significant in understanding the compound's chemical behavior and interaction with other molecules (Fun et al., 1997).
Synthesis and Chemical Reactivity
The compound has been involved in various chemical synthesis processes. For instance, it has been used in the study of remote substituent effects on the electrophilic additions of 1,3-dienes, demonstrating unique regioselective reactions (Mosimann et al., 1995). Moreover, studies have focused on understanding its behavior under strong basic solutions and its rates of alkaline hydrolysis, providing insights into its reactivity and the influence of the medium on its chemical reactions (Bowden & Cook, 1971).
Photophysical and Photochemical Studies
The compound has also been examined in the context of photophysical and photochemical studies. Research has been conducted on the photo-deoxygenation of heterocyclic N-oxides, where 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene-related structures have been used to understand the mechanisms of electron transfer during photoreduction processes (Alekperov et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(dimethoxymethyl)-4-methoxy-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-14-7-4-5-9(11(12)13)8(6-7)10(15-2)16-3/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQBIUVXUJHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate](/img/structure/B2649154.png)




![1-(4-Bromophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2649160.png)
![N-phenyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649162.png)

